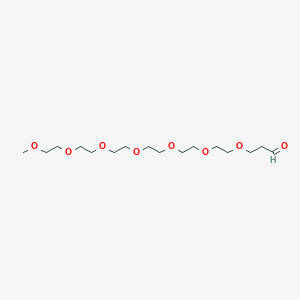

m-PEG7-aldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPYQRIPDCCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

m-PEG7-aldehyde: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Heterobifunctional Linker for Bioconjugation

m-PEG7-aldehyde is a discrete polyethylene glycol (dPEG®) derivative that serves as a valuable heterobifunctional linker in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a methoxy-terminated polyethylene glycol chain of seven ethylene glycol units and a terminal aldehyde group, imparts unique properties that are highly advantageous for the modification of proteins, peptides, and other biomolecules. The methoxy cap ensures stability and minimizes non-specific binding, while the aldehyde functionality provides a reactive handle for specific and controlled covalent attachment.

Core Properties and Specifications

The defined length of the PEG chain in this compound ensures batch-to-batch consistency, a critical attribute for the development of therapeutic and diagnostic agents.

| Property | Value | Source |

| Chemical Name | 2,5,8,11,14,17,20-heptaoxatricosan-23-al | [1] |

| Synonyms | m-PEG7-CHO, mPEG-Aldehyde | [1][2] |

| CAS Number | 1058691-77-2 | [1] |

| Molecular Formula | C16H32O8 | [1] |

| Molecular Weight | 352.42 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | Store at -20°C or -5°C, keep in dry and avoid sunlight. | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the oxidation of its corresponding alcohol precursor, m-PEG7-alcohol (m-PEG7-OH).

Experimental Protocol: Oxidation of m-PEG7-alcohol to this compound

This protocol details the oxidation of the terminal hydroxyl group of m-PEG7-alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[4][5]

Materials:

-

m-PEG7-alcohol (m-PEG7-OH)

-

Dess-Martin Periodinane (DMP) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a dry round bottom flask under an inert atmosphere, dissolve m-PEG7-alcohol in anhydrous dichloromethane (DCM).

-

Oxidation: While stirring at room temperature, add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

-

Workup: Once the reaction is complete, dilute the mixture with diethyl ether. This will cause the precipitation of the oxidized PEG product and the spent reagent.

-

Isolation: Filter the mixture and wash the solid precipitate extensively with diethyl ether to remove any residual reagents.

-

Drying: Dry the resulting white solid, which is the this compound product, under a vacuum.

-

Characterization and Storage: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). It is recommended to use the this compound immediately or store it under an inert gas at -20°C to prevent degradation.[4]

Applications in Bioconjugation

This compound is a key reagent for the covalent attachment of polyethylene glycol (PEGylation) to biomolecules. PEGylation can enhance the therapeutic properties of proteins, peptides, and small molecule drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[6][7] The primary application of this compound in this context is through reductive amination.

Reductive Amination: A Versatile Conjugation Strategy

Reductive amination is a widely used method for the site-specific modification of proteins, particularly at the N-terminus.[4] This two-step process involves the reaction of the aldehyde group of this compound with a primary amine on the target biomolecule to form an intermediate Schiff base (an imine). This imine is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[4]

Experimental Protocol: Conjugation of this compound to Primary Amines via Reductive Amination

This protocol provides a general procedure for the conjugation of this compound to a protein containing a primary amine.[4]

Materials:

-

This compound

-

Protein with a primary amine (e.g., N-terminal amine)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.

-

PEGylation Reaction: Add the this compound to the protein solution. A 5 to 20-fold molar excess of the PEG-aldehyde to the protein is a common starting point.

-

Schiff Base Formation: Gently mix the solution and allow it to react for 30-60 minutes at room temperature. This allows for the formation of the Schiff base intermediate.

-

Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM. Allow the reduction reaction to proceed for a specified time, which may vary depending on the specific protein and desired degree of PEGylation.

-

Quenching: Quench the reaction by adding the quenching solution.

-

Purification: Purify the resulting PEGylated protein using a suitable method, such as size-exclusion chromatography, to remove unreacted PEG-aldehyde and other reagents.

-

Characterization: The PEGylated protein can be characterized by methods such as SDS-PAGE to confirm an increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Role in Modulating Biological Interactions and Signaling

The covalent attachment of PEG chains, including this compound, to therapeutic molecules can significantly influence their interaction with biological systems. While this compound itself does not directly participate in a specific signaling pathway, its use in PEGylation can modulate the signaling outcomes of the conjugated molecule.

PEGylation can alter the pharmacokinetics and pharmacodynamics of a drug, affecting how it is recognized by cell surface receptors and its subsequent downstream signaling.[8] For instance, the hydrophilic PEG shell can shield the therapeutic protein from the immune system, reducing its immunogenicity and preventing the activation of immune signaling pathways.[6]

Furthermore, recent studies suggest that certain PEGs may exhibit proinflammatory activity, leading to the secretion of cytokines and chemokines.[9] This highlights the importance of understanding the potential interactions of PEGylated molecules with immune cells and their signaling pathways.

The delivery of proteins that regulate cellular functions is another area where PEGylation plays a crucial role. For example, PEGylated graphene oxide has been used as a nanovector to efficiently deliver proteins into cells, where they can modulate signaling pathways involved in processes like cell death and growth.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. biochempeg.com [biochempeg.com]

- 3. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PEGylation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylated graphene oxide-mediated protein delivery for cell function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG7-aldehyde: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-aldehyde with seven ethylene glycol units (m-PEG7-aldehyde), a discrete PEGylation reagent crucial in bioconjugation and drug delivery. This document details its chemical structure, physicochemical properties, and key applications, with a focus on practical experimental protocols and logical workflows.

Core Concepts: Structure and Physicochemical Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a reactive aldehyde functional group. The defined chain length of seven ethylene glycol units ensures batch-to-batch consistency and homogeneity in conjugates, which is a significant advantage for analytical characterization and regulatory compliance.[1] The hydrophilic PEG spacer enhances the solubility and stability of conjugated biomolecules.[2][3]

Structure:

Quantitative Physicochemical Properties

A summary of the key quantitative properties of this compound and its common precursor, m-PEG7-alcohol, is presented below.

| Property | This compound | m-PEG7-alcohol |

| CAS Number | 1058691-77-2[4][5] | 4437-01-8[6][7] |

| Molecular Formula | C16H32O8[5] | C15H32O8[6][7] |

| Molecular Weight | 352.42 g/mol [2][3][5] | 340.41 g/mol [7] |

| Purity | ≥95%[2][3] | ≥95%[6][7] |

| Appearance | Colorless to light yellow liquid[4] | Data not available |

| Solubility | Soluble in Water, DMSO, DCM, DMF[4] | Soluble/Miscible in Water, Buffers (e.g., PBS), Methanol, Ethanol, and generally soluble in Acetonitrile, DMF, DCM, THF, and DMSO.[8] |

| Storage Conditions | 2-8°C[4] or -20°C for long term.[9] | Store at -5°C, keep in dry and avoid sunlight.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Synthesis of this compound from m-PEG7-alcohol

The most common method for preparing this compound is the oxidation of its alcohol precursor, m-PEG7-alcohol.[10] The Dess-Martin periodinane (DMP) oxidation is a widely used and efficient method.[11][12]

Materials:

-

m-PEG7-alcohol

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)[10]

-

Diethyl ether[10]

-

Saturated aqueous solution of sodium thiosulfate (for quenching, alternative method)[11]

-

Anhydrous sodium sulfate[11]

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve m-PEG7-alcohol in anhydrous DCM.[10]

-

Add Dess-Martin Periodinane (1.5 equivalents) to the solution in portions while stirring at room temperature.[10][11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[10]

-

Workup Option 1: Dilute the mixture with diethyl ether to precipitate the oxidized PEG product. Filter the mixture and wash the solid precipitate extensively with diethyl ether. Dry the resulting white solid (this compound) under vacuum.[10]

-

Workup Option 2: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the this compound.[11]

-

The product should be characterized by NMR or MS and used immediately or stored under an inert gas at -20°C.[10]

Diagram of this compound Synthesis

Caption: Synthesis of this compound via Dess-Martin periodinane oxidation.

Bioconjugation via Reductive Amination

This compound is highly effective for the site-specific PEGylation of proteins and peptides at their N-terminus or on lysine residues through reductive amination.[10][13] This process involves the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine linkage.[9]

Materials:

-

This compound

-

Protein or peptide solution in an amine-free buffer (e.g., PBS, pH 7.4)[11]

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent[11]

-

Quenching buffer (e.g., 1 M Tris-HCl)[10]

-

Size-exclusion chromatography (SEC) column for purification[10]

Procedure:

-

Dissolve the protein to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL.[11]

-

Add this compound to the protein solution. A 5 to 50-fold molar excess of the PEG-aldehyde is a common starting point.[10][11]

-

Gently mix the solution and allow it to react for 30-60 minutes at room temperature to form the Schiff base intermediate.[10]

-

Add the reducing agent, such as sodium cyanoborohydride, to a final concentration of 20-50 mM.[11]

-

Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9]

-

Stop the reaction by adding a quenching buffer to consume any unreacted PEG-aldehyde.[10]

-

Purify the resulting PEGylated protein using size-exclusion chromatography to remove excess reagents.[10][11]

-

Characterize the conjugate to confirm the increase in molecular weight (e.g., via SDS-PAGE) and determine the degree of PEGylation (e.g., by MALDI-TOF mass spectrometry).[11]

Diagram of Reductive Amination Workflow

Caption: Workflow for protein PEGylation using this compound via reductive amination.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development.

-

Improving Pharmacokinetics: PEGylation with this compound can increase the hydrodynamic volume of therapeutic proteins and peptides, reducing their renal clearance and thereby extending their circulation half-life.[14]

-

Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and thus lowering their immunogenic potential.[11][14]

-

Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and protects proteins from enzymatic degradation.[2][6]

-

Antibody-Drug Conjugates (ADCs): m-PEG linkers are incorporated into ADCs to improve their solubility, especially when dealing with hydrophobic payloads, and can help mitigate aggregation issues.[12]

-

Controlled Release Systems: The aldehyde group can be used to create linkages that are stable under certain conditions but can be cleaved in response to specific triggers, enabling controlled drug release.[2]

Logical Relationships in PEGylation Strategy

The decision to use this compound and the specifics of the conjugation strategy depend on the properties of the biomolecule and the desired outcome.

Diagram of PEGylation Decision Logic

Caption: Decision workflow for a typical protein PEGylation strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 3. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]

- 4. This compound | 1058691-77-2 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biochempeg.com [biochempeg.com]

- 7. m-PEG7-alcohol - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mPEG aldehyde [nanocs.net]

- 14. benchchem.com [benchchem.com]

solubility of m-PEG7-aldehyde in aqueous buffers

An In-depth Technical Guide on the Solubility of m-PEG7-aldehyde in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-aldehyde with 7 ethylene glycol units (this compound). While specific quantitative solubility data is not extensively published, this document consolidates information based on the general principles of polyethylene glycol (PEG) chemistry, data from similar molecules, and supplier information. It outlines factors influencing solubility and stability, provides experimental protocols for determination, and details its application in bioconjugation.

Core Concepts of PEG Solubility

Polyethylene glycol (PEG) is a polyether renowned for its hydrophilicity and biocompatibility, making it a polymer of choice for bioconjugation.[1][2] The solubility of a specific PEG derivative like this compound is governed by several key factors:

-

Molecular Weight : Generally, as the molecular weight of a PEG polymer increases, its solubility in water may decrease.[3] As a short-chain, discrete PEG, this compound is expected to exhibit high aqueous solubility.

-

End Groups : The methoxy (-OCH₃) cap and the terminal aldehyde (-CHO) group influence the molecule's polarity. The methoxy group is relatively inert, while the hydrophilic PEG chain itself is the primary driver of water solubility.[4]

-

Hydrogen Bonding : The ether oxygens within the repeating ethylene glycol units can form hydrogen bonds with water molecules, contributing significantly to its aqueous solubility.[3][]

Due to these properties, PEG aldehydes are generally considered highly water-soluble.[6]

Solubility Profile of this compound

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Specific Solvents | Expected Solubility Profile | Rationale |

|---|---|---|---|

| Aqueous | Water, PBS, MES, HEPES buffers | Soluble / Miscible | The hydrophilic nature of the seven ethylene glycol repeats allows for high solubility in aqueous solutions.[3][9][10] |

| Polar Aprotic | DMSO, DMF, DCM | Soluble | this compound is listed as soluble in Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM).[9] |

Template for Experimental Solubility Determination

Given the lack of published quantitative data, researchers should experimentally determine the solubility of this compound in their specific buffer systems. The following table can be used as a template for recording this empirical data.

Table 2: Template for Recording Quantitative Solubility of this compound

| Aqueous Buffer (Composition and pH) | Temperature (°C) | Measured Solubility (mg/mL) | Observations |

|---|---|---|---|

| 100 mM Sodium Phosphate, pH 7.4 | 25 | ||

| 100 mM MES, pH 6.0 | 25 | ||

| 50 mM Tris-HCl, pH 8.0 | 25 |

| 100 mM Sodium Acetate, pH 5.0 | 25 | | |

Stability of this compound in Aqueous Buffers

A critical consideration for the use of this compound in aqueous buffers is its chemical stability. The aldehyde functional group is susceptible to degradation, which can impact its reactivity and lead to the formation of impurities.

-

Oxidation : The primary degradation pathway for the aldehyde terminus is oxidation to a carboxylic acid.[11] This can be accelerated by the presence of atmospheric oxygen, higher temperatures, and exposure to light.[11]

-

pH : The reaction of PEG aldehydes with primary amines (reductive amination) is highly pH-dependent, with optimal conditions typically between pH 5.5 and 9.5.[10] Extreme pH values can potentially catalyze degradation.[11]

-

Temperature : Higher temperatures accelerate the rate of chemical degradation. For long-term storage of solutions, temperatures of -20°C are often recommended.[10][11]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent.[3]

Objective : To determine the saturation concentration of this compound in an aqueous buffer at a controlled temperature.

Materials :

-

This compound

-

Selected aqueous buffer (e.g., 100 mM PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC or other quantitative analysis equipment

Methodology :

-

Preparation : Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Solvent Addition : Add a precise, known volume (e.g., 1.0 mL) of the selected aqueous buffer to the vial.

-

Equilibration : Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to stand at the same constant temperature until the undissolved solid has settled.

-

Sampling : Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Quantification : Accurately dilute the filtered solution with a known volume of the buffer. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC.

-

Data Reporting : Calculate the solubility in mg/mL or g/L, ensuring to report the specific buffer and temperature used.

Protocol for Bioconjugation via Reductive Amination

This compound is commonly used to PEGylate proteins and peptides at the N-terminus or lysine residues through reductive amination.[12]

Objective : To covalently attach this compound to a protein containing primary amine groups.

Materials :

-

Protein of interest (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer : Amine-free buffer, e.g., 100 mM phosphate buffer, pH ~7.0.[12] (Avoid Tris or glycine buffers).

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).

-

Quenching Solution : 1 M Tris-HCl or 1 M glycine, pH 7.5.[12]

-

Purification system (e.g., Size Exclusion Chromatography).

Methodology :

-

Protein Preparation : Dissolve the protein in the reaction buffer to a known concentration (e.g., 5-10 mg/mL).

-

PEGylation Reaction :

-

Add this compound to the protein solution. A 10- to 50-fold molar excess over the available amine groups is typically sufficient.[10]

-

Add the reducing agent (NaBH₃CN) to the mixture. A final concentration of ~20 mM is common.

-

-

Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[10]

-

Quenching : Stop the reaction by adding the quenching solution to scavenge any unreacted aldehyde.

-

Purification : Remove excess PEG reagent and byproducts, and isolate the PEGylated protein using a suitable method like Size Exclusion Chromatography (SEC) or dialysis.[10]

-

Characterization : Analyze the final product using techniques like SDS-PAGE (to observe the increase in molecular weight) and Mass Spectrometry (to determine the degree of PEGylation).

Summary and Recommendations

This compound is a highly valuable reagent for bioconjugation, largely due to the favorable properties conferred by its short, hydrophilic PEG chain.

-

High Aqueous Solubility : Based on its structure and the general properties of low molecular weight PEGs, this compound is expected to be readily soluble in water and a wide range of aqueous buffers.[6]

-

Experimental Verification is Key : Since specific quantitative solubility limits are not well-documented, it is imperative for researchers to determine the solubility in their specific formulation buffers experimentally.

-

Stability is a Critical Parameter : The aldehyde group is prone to oxidation.[11] To ensure reproducibility, solutions should be prepared fresh, stored under an inert atmosphere (e.g., argon) if possible, protected from light, and kept at recommended temperatures (-20°C for long-term storage).[10][11]

-

Buffer Choice is Crucial for Reactions : When using this compound for conjugation, always use amine-free buffers during the reaction step to prevent unwanted side reactions.

By understanding these principles and following rigorous experimental protocols, researchers can effectively utilize this compound to develop novel and effective bioconjugates.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. polysciences.com [polysciences.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. medkoo.com [medkoo.com]

- 8. biochempeg.com [biochempeg.com]

- 9. This compound | 1058691-77-2 [m.chemicalbook.com]

- 10. Methoxy PEG Aldehyde, mPEG-CH2CHO [nanocs.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of m-PEG7-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)7-aldehyde (m-PEG7-aldehyde). Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery, and nanotechnology, ensuring the integrity and reproducibility of experimental outcomes.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to oxidation. The aldehyde functional group and the polyethylene glycol backbone can degrade under adverse conditions, leading to the formation of impurities that can compromise its reactivity and the quality of the final conjugate.

Key Factors Influencing Stability:

-

Oxygen: The presence of atmospheric oxygen is a primary driver of oxidative degradation of the PEG chain. This can be a radical-mediated process.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.

-

Light: Exposure to light, particularly UV radiation, can promote the formation of reactive radical species that initiate degradation.

-

pH: While the aldehyde group's reactivity is pH-dependent in conjugation reactions, extreme pH conditions can potentially affect the stability of the PEG backbone. Benzoic-imine linkages formed from some aldehyde-containing compounds are known to be stable around neutral pH but can hydrolyze in acidic conditions.

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote degradation.

Primary Degradation Pathway: Oxidation

The principal degradation route for m-PEG-aldehydes is oxidation. This can occur at the terminal aldehyde group, converting it to a less reactive carboxylic acid (m-PEG7-acid), or along the polyethylene glycol backbone. A study on a higher molecular weight mPEG-propionaldehyde under accelerated stability conditions identified several low molecular weight aldehydes as degradation products, suggesting that oxidative cleavage of the PEG chain occurs.[1]

Potential Degradation Products:

-

m-PEG7-carboxylic acid: Formed by the oxidation of the terminal aldehyde group.

-

Formaldehyde and Acetaldehyde: Resulting from the oxidative cleavage of the PEG backbone.[1][2]

-

Formic Acid: Further oxidation of formaldehyde can lead to the formation of formic acid.[2]

-

Crotonaldehyde, Acrolein, Benzaldehyde, and Tolualdehyde: These have also been identified as potential degradation products or process-related impurities in studies of larger mPEG-aldehydes.[1]

Quantitative Stability Data

Specific quantitative stability data for this compound, such as shelf-life under various conditions, is not extensively available in peer-reviewed literature. Stability is dependent on the specific formulation, packaging, and handling procedures. However, data from a forced degradation study on a 20 kDa mPEG-propionaldehyde provides insights into potential degradation under stress conditions. It is important to note that the degradation kinetics of the much smaller this compound may differ. Therefore, for critical applications, it is highly recommended to perform in-house stability assessments.

Table 1: Summary of Factors Affecting this compound Stability

| Parameter | Condition | Effect on Stability | Mitigation Strategy |

| Temperature | Elevated | Accelerates degradation | Store at recommended low temperatures. |

| Light | Exposure | Promotes oxidative degradation | Store in the dark or in amber vials. |

| Atmosphere | Presence of Oxygen | Primary driver of oxidation | Store under an inert atmosphere (e.g., argon or nitrogen). |

| pH | Extremes | Potential for backbone hydrolysis | Maintain neutral pH for storage of solutions. |

| Contaminants | Strong Oxidizing Agents, Strong Acids/Bases, Metal Ions | Catalyze degradation | Use high-purity reagents and solvents; avoid incompatible materials. |

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, it is crucial to adhere to the following storage and handling guidelines.

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Atmosphere | Light Protection | Duration |

| Solid (as received) | -20°C is commonly recommended.[3] Some suppliers suggest -5°C.[4] | Inert gas (Argon or Nitrogen) | Protect from light (store in original packaging or amber vial) | Long-term |

| In Solution | -20°C or -80°C | Inert gas overlay | Protect from light | Short-term; prepare fresh for best results |

Handling Procedures:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation, as PEGs are hygroscopic.

-

Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or to flush the vial with an inert gas (argon or nitrogen) before and after use.

-

Solution Preparation: Prepare solutions fresh for each use. If storage of a stock solution is necessary, it should be done at low temperature under an inert atmosphere and protected from light. Use amine-free buffers for conjugation reactions.[3]

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any impurities, especially oxidizing agents or metal contaminants.

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing for degradation products.

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

High-purity water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% (v/v) Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

Clear and amber glass vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a clear vial.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a clear vial.

-

Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂ in a clear vial.

-

Thermal Degradation: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

-

Photostability: Place a vial of the stock solution in a photostability chamber. Wrap a control vial in aluminum foil to protect it from light.

-

Control: Keep a vial of the stock solution at the recommended storage temperature (-20°C) in the dark.

-

-

Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It is advisable to pull time points to monitor the progression of degradation.

-

Sample Preparation for Analysis:

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis with the initial mobile phase.

-

-

Analysis: Analyze the control and stressed samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD). Mass Spectrometry (MS) detection is recommended for peak identification.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

| Time (min) | % B |

| 0 | 5 |

| 20 | 95 |

| 25 | 95 |

| 26 | 5 |

| 30 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection: UV at 210 nm or CAD/MS

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Identify and quantify any new peaks that appear in the stressed samples.

-

Calculate the percentage of remaining this compound and the percentage of each degradation product.

-

A method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Proposed oxidative degradation pathway of this compound.

Caption: Logical workflow for handling and stability assessment of this compound.

References

- 1. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methoxy PEG Aldehyde, mPEG-CH2CHO [nanocs.net]

- 4. biochempeg.com [biochempeg.com]

Synthesis of Methoxy Polyethylene Glycol (mPEG) Aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methoxy polyethylene glycol (mPEG) aldehyde, a critical reagent in bioconjugation and drug delivery. We will delve into the core methodologies for the oxidation of methoxy polyethylene glycol (mPEG-OH) to its aldehyde derivative, offering detailed experimental protocols, comparative data on reaction efficiencies, and insights into purification and characterization techniques.

Introduction

Methoxy PEG aldehyde is a key bifunctional linker used in the PEGylation of therapeutic proteins, peptides, and small molecules. The terminal aldehyde group allows for the site-specific conjugation to amine residues (e.g., the N-terminus of a protein or the side chain of lysine) via reductive amination, forming a stable secondary amine linkage. This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, solubility, and in vivo half-life, while reducing immunogenicity.

The primary route to mPEG aldehyde is the selective oxidation of the terminal hydroxyl group of mPEG-OH. The choice of oxidation method is crucial to avoid over-oxidation to the carboxylic acid and to minimize degradation of the polymer chain. This guide will focus on four prevalent oxidation methods: Swern oxidation, Moffatt oxidation, Dess-Martin periodinane (DMP) oxidation, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation.

Chemical Synthesis Pathways

The synthesis of mPEG aldehyde from mPEG-OH can be achieved through several oxidation pathways. The following diagram illustrates the general transformation and the key reagents involved in the four main methods discussed in this guide.

Caption: General reaction scheme for the synthesis of mPEG-Aldehyde.

Experimental Protocols

The following are detailed protocols for the synthesis of mPEG aldehyde using various oxidation methods. These protocols are generalized and may require optimization based on the molecular weight of the mPEG-OH and the specific laboratory conditions.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.

Experimental Workflow:

Caption: Workflow for Swern oxidation of mPEG-OH.

Methodology:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (4.0 equivalents) in anhydrous DCM dropwise over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

-

Addition of mPEG-OH: Dissolve mPEG-OH (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO mixture over 20 minutes. Stir the reaction mixture for 30 minutes at -78 °C.

-

Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture for another 10 minutes at -78 °C, and then allow it to warm to room temperature.

-

Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Precipitate the product by adding the concentrated solution to cold diethyl ether. Collect the white solid by filtration and dry under vacuum.

Moffatt Oxidation

The Pfitzner-Moffatt oxidation is another DMSO-based method that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), as the activating agent in the presence of a mild acid catalyst.[1][2]

Methodology:

-

Reaction Setup: Dissolve mPEG-OH (1.0 equivalent) in a mixture of anhydrous DMSO and anhydrous DCM. Add pyridinium trifluoroacetate (0.5 equivalents) as the catalyst.

-

Addition of DCC: To the above solution, add a solution of DCC (3.0 equivalents) in anhydrous DCM dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Precipitate the product in cold diethyl ether, filter, and dry under vacuum.[3]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, the Dess-Martin periodinane, as a mild and selective oxidizing agent.[4][5]

Methodology:

-

Reaction: Dissolve mPEG-OH (1.0 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere. Add Dess-Martin periodinane (1.5 equivalents) in one portion.

-

Stirring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution and precipitate the product by adding it to cold diethyl ether. Collect the solid by filtration and dry under vacuum.[6]

TEMPO-Mediated Oxidation

This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).

Methodology:

-

Reaction Setup: Dissolve mPEG-OH (1.0 equivalent) in a mixture of DCM and a saturated aqueous solution of NaHCO₃. Add a solution of KBr (0.1 equivalents) in water.

-

Catalyst and Oxidant Addition: Add TEMPO (0.01 equivalents) to the biphasic mixture. Cool the mixture to 0 °C and add an aqueous solution of NaOCl (1.2 equivalents) dropwise while stirring vigorously.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Precipitate the product in cold diethyl ether, filter, and dry.[7][8]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical yields and purities for the synthesis of mPEG aldehyde using the described methods. The values are indicative and can vary depending on the molecular weight of the mPEG and the specific reaction conditions.

| Oxidation Method | Starting Material (MW) | Yield (%) | Purity (%) | Reference |

| Moffatt-type Oxidation | mPEG (5 kDa) | 95 | 99.73 (by NMR) | [3] |

| Moffatt-type Oxidation | mPEG (20 kDa) | 60 | 99.73 (by NMR) | [3] |

Note: Comprehensive and directly comparable data across all methods from a single source is limited in the public domain. The presented data is from a patent describing a modified Moffatt oxidation.[3] Researchers should perform their own optimization and analysis for their specific mPEG starting material.

Purification and Characterization

Purification

Precipitation: The most common method for purifying mPEG derivatives is precipitation. After the work-up, the concentrated organic solution of the mPEG aldehyde is added dropwise to a large volume of cold non-solvent, typically diethyl ether, with vigorous stirring.[9][10][11] This causes the polymer to precipitate while impurities remain in the solution. The precipitate is then collected by filtration and dried under vacuum.

Column Chromatography: For higher purity, flash column chromatography can be employed. Silica gel is a common stationary phase, and a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or DCM) is used as the mobile phase.[12][13][14]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of mPEG aldehyde and determining the degree of functionalization.[15] The characteristic aldehyde proton signal appears around δ 9.6-9.8 ppm.[3] The percentage of aldehyde functionalization can be calculated by comparing the integration of the aldehyde proton signal to the integration of the methoxy protons (a singlet around δ 3.38 ppm) or the repeating ethylene glycol units (a large multiplet around δ 3.64 ppm).[15]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is widely used to assess the purity of mPEG aldehyde and to detect any unreacted mPEG-OH or byproducts.[16][] A C18 column is often used with a water/acetonitrile or water/methanol gradient as the mobile phase.[18] Detection is typically performed using a UV detector (if the molecule has a chromophore) or a refractive index (RI) or evaporative light scattering detector (ELSD).[18] For aldehydes without a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to facilitate UV detection.[16][19]

Logical Relationships in Synthesis Strategy

The choice of an appropriate synthetic method for mPEG aldehyde depends on several factors. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting a synthesis method.

Conclusion

The synthesis of methoxy PEG aldehyde is a critical step in the development of PEGylated therapeutics. This guide has provided an in-depth overview of the most common and effective oxidation methods, complete with detailed experimental protocols and characterization techniques. Researchers and drug development professionals can use this information to select and optimize the most suitable synthetic route for their specific needs, ensuring the production of high-quality mPEG aldehyde for their bioconjugation applications. Careful consideration of the reaction scale, the presence of sensitive functional groups, and reagent toxicity will guide the selection of the optimal synthesis strategy.

References

- 1. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. biotage.com [biotage.com]

- 12. orgsyn.org [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. auroraprosci.com [auroraprosci.com]

An In-depth Technical Guide on the Safety of m-PEG7-aldehyde

This guide provides a comprehensive overview of the safety information for methoxy-polyethylene glycol with seven ethylene glycol units and a terminal aldehyde functional group (m-PEG7-aldehyde). The information is compiled from safety data sheets of structurally similar polyethylene glycol (PEG) derivatives and is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data from similar PEG aldehyde compounds, this compound is generally considered to have a low hazard profile. It is not typically classified as a hazardous substance.[1] However, as with any chemical reagent, appropriate safety precautions should be observed.

Quantitative Hazard Ratings:

The following table summarizes the typical hazard ratings for methoxy PEG derivatives, which are expected to be similar for this compound.

| Hazard Category | NFPA Rating | Health Rating | Flammability Rating | Reactivity Rating | Contact Rating |

| Methoxy PEG Propionaldehyde | Health: 0, Flammability: 1, Reactivity: 0[1] | 1 - Slight[1] | 1 - Slight[1] | 1 - Slight[1] | 0 - None[1] |

Potential Health Effects

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The potential health effects are generally mild.

-

Inhalation: May act as a mechanical irritant, but no adverse health effects are expected from inhalation under normal conditions.[1]

-

Ingestion: Ingestion of large doses, particularly of lower molecular weight PEGs, may cause gastrointestinal upset.[1]

-

Skin Contact: No significant adverse effects are expected.[1]

-

Eye Contact: Not expected to cause significant irritation.[1]

-

Chronic Exposure: No information on the effects of chronic exposure has been found.[1]

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Recommended Handling and Storage Protocol:

Physical and Chemical Properties

While a specific safety data sheet for this compound was not located, the properties of polyethylene glycol and its derivatives are well-documented.

| Property | Value |

| Appearance | White to off-white solid or viscous liquid, depending on molecular weight. |

| Solubility | Soluble in water and many organic solvents.[2] |

| Stability | Chemically stable under standard ambient conditions. |

Stability and Reactivity

This compound is generally stable. However, certain conditions and materials should be avoided.

-

Conditions to Avoid: Strong heating.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.

Toxicological Information

No specific toxicological studies for this compound were found. However, polyethylene glycol, the backbone of this molecule, is known to be non-toxic and biocompatible, which is why it is widely used in pharmaceutical applications.[2]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to dispose of the chemical waste through a licensed contractor. Do not flush to sewer.[1]

References

An In-depth Technical Guide to the Core Principles of PEGylation with Aldehyde Functional Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins, peptides, and small drugs.[1][2][3] This modification is a cornerstone of biopharmaceutical development, designed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][4] Key benefits include increased drug solubility and stability, extended circulatory half-life by reducing renal clearance, and decreased immunogenicity and antigenicity by masking epitopes from the host's immune system.[1][2][3][5][6] Among the various chemical strategies for PEGylation, the use of PEG reagents with aldehyde functional groups offers a highly effective method for site-specific modification, particularly at the N-terminus of proteins.[7][8][9]

The Core Principle: Reductive Amination

The primary chemical reaction underpinning PEGylation with aldehyde groups is reductive amination (also known as reductive alkylation).[5] This method creates a stable secondary amine linkage between the PEG moiety and a primary amine on the target biomolecule.[1][5][7] The process occurs in two main steps:

-

Schiff Base Formation: The aldehyde group (-CHO) on the PEG reagent reacts with a primary amine group (-NH₂) on the protein. This reaction is a nucleophilic addition that forms a reversible and unstable imine, commonly known as a Schiff base.[1]

-

Reduction: The intermediate Schiff base is then stabilized by reduction using a mild reducing agent.[1] This step converts the imine double bond (C=N) into a stable secondary amine single bond (CH-NH), covalently locking the PEG chain to the protein.[1][5]

A crucial advantage of this method is its potential for site-specificity . The N-terminal α-amine of a protein typically has a lower pKa (around 6-8) compared to the ε-amines of lysine side chains (around 10.5).[7][8] By controlling the reaction pH to a mildly acidic range (e.g., pH 5.0-6.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, while the lysine amines remain largely protonated and unreactive.[1][8] This pH control allows the PEG-aldehyde to selectively target the N-terminus, leading to a more homogeneous and well-defined conjugate.[5][8]

The diagram below illustrates the chemical pathway of reductive amination.

Data Presentation: Reaction Parameters and Efficiency

The success of a PEGylation reaction is determined by several factors, including the choice of reagents, reaction conditions, and the nature of the protein. The tables below summarize key quantitative parameters.

Table 1: Typical Reaction Conditions for N-Terminal Aldehyde PEGylation

| Parameter | Value / Condition | Rationale & Notes |

| pH | 5.0 - 6.5 | Exploits the pKa difference between N-terminal (pKa ~6-8) and lysine (pKa ~10.5) amines for site-specificity.[1][8] |

| Temperature | 4 - 25 °C | Milder temperatures are generally preferred to maintain protein stability during the reaction.[10] |

| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Mild and selective agent that reduces the Schiff base imine but not the aldehyde at the reaction pH.[1][11] Highly toxic and must be handled with care.[11] |

| Molar Ratio | 2-10 fold molar excess of PEG-Aldehyde to Protein | A molar excess of the PEG reagent is typically used to drive the reaction towards completion. The optimal ratio must be determined empirically. |

| Reaction Time | 12 - 24 hours | Varies depending on the reactivity of the specific protein and PEG reagent. Reaction progress should be monitored. |

Table 2: Comparison of Analytical Methods for PEGylation Characterization

| Method | Principle | Information Obtained | Advantages | Limitations |

| SDS-PAGE | Separation by molecular weight. | Shift in band size, qualitative assessment of PEGylation. | Simple, widely available, good for initial screening. | Low resolution, not quantitative, PEG can affect staining.[12] |

| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume. | Separation of PEGylated species from unreacted protein and aggregates.[13] | Robust, good for purification and assessing heterogeneity. | Limited resolution for species of similar sizes.[13] |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures mass-to-charge ratio. | Precise molecular weight, degree of PEGylation, confirmation of site-specificity. | Highly accurate and detailed information.[13] | Requires specialized equipment, can be complex. |

| TNBS Assay | Colorimetric assay reacting with free primary amines. | Indirect quantification of the degree of PEGylation by measuring loss of free amines.[12] | Quantitative. | Only applicable for amine-targeted PEGylation.[12] |

Experimental Protocols

This section provides a generalized methodology for the site-specific N-terminal PEGylation of a therapeutic protein using a PEG-aldehyde reagent.

Materials and Reagents

-

Target Protein (dialyzed into reaction buffer)

-

Methoxy-PEG-Aldehyde (mPEG-CHO) of desired molecular weight

-

Reaction Buffer: 100 mM MES or phosphate buffer, pH 6.0

-

Reducing Agent Stock: Sodium Cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in 0.1 M NaOH, prepare fresh)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Purification System: Size-Exclusion (SEC) or Ion-Exchange (IEX) Chromatography system

-

Analytical Instruments: SDS-PAGE system, SEC-HPLC, Mass Spectrometer

Experimental Workflow Diagram

The following diagram outlines the typical workflow for producing and characterizing a PEGylated protein.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

- 10. biochempeg.com [biochempeg.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. benchchem.com [benchchem.com]

The Aldehyde Group: A Versatile Tool for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aldehyde functional group has emerged as a powerful and versatile chemical handle in the field of bioconjugation. Its unique reactivity allows for the site-specific modification of biomolecules, including proteins, antibodies, and carbohydrates, enabling the creation of sophisticated bioconjugates for a wide range of applications, from therapeutic antibody-drug conjugates (ADCs) to diagnostic imaging agents and research tools. This technical guide provides a comprehensive overview of the core principles governing the reactivity of aldehydes in bioconjugation, with a focus on the formation of stable oxime and hydrazone linkages.

Core Principles of Aldehyde Reactivity in Bioconjugation

The utility of the aldehyde group in bioconjugation stems from its electrophilic nature, making it a prime target for nucleophilic attack by specific functional groups. Unlike other reactive groups naturally present in proteins, such as amines and thiols, the aldehyde is essentially absent in native biomolecules, providing a truly bioorthogonal handle for chemical modification.[1] This allows for highly selective and controlled conjugation reactions, minimizing off-target modifications and leading to more homogeneous products.

The two most prominent reactions involving aldehydes in bioconjugation are the formation of oximes and hydrazones , through reaction with aminooxy and hydrazide moieties, respectively.[2][3][4] These reactions are highly chemoselective and can be performed under mild, physiological conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive biomolecules.[1]

Oxime Ligation

Oxime ligation involves the reaction of an aldehyde with an aminooxy group (-ONH₂) to form a stable oxime bond (C=N-O).[5][6] This reaction is highly efficient and the resulting oxime linkage is significantly more stable than hydrazone bonds, particularly at physiological and acidic pH.[7][8][9] The reaction is typically catalyzed by nucleophilic catalysts like aniline and its derivatives, which can accelerate the reaction rate by orders of magnitude.[3][10]

Hydrazone Ligation

Hydrazone formation occurs when an aldehyde reacts with a hydrazide group (-NHNH₂) to form a hydrazone bond (C=N-NH).[2][11] A key feature of the hydrazone linkage is its pH-dependent stability. It is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells.[12] This property is particularly advantageous for the design of ADCs, where the cytotoxic payload needs to be released specifically within the target cancer cells.[12]

Quantitative Data on Aldehyde Bioconjugation Reactions

The choice between an oxime and a hydrazone linkage often depends on the desired stability of the final bioconjugate. The following tables summarize key quantitative data on the kinetics and stability of these linkages.

Table 1: Second-Order Rate Constants for Oxime and Hydrazone Formation

| Reaction | Aldehyde/Ketone Substrate | Nucleophile | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Oxime Ligation | Aromatic Aldehyde | Aminooxyacetyl peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [13] |

| Oxime Ligation | Glyoxyl modified peptide | Aminooxy PEG | None | 7.0 | 6 x 10⁻³ | [11] |

| Hydrazone Formation | Aromatic Aldehyde | 6-Hydrazinopyridyl peptide | Aniline (100 mM) | 7.0 | ~10² - 10³ | [13] |

| Hydrazone Formation | Various Aldehydes | Phenylhydrazine | None | 7.4 | > 1 to > 10 | [11] |

| Hydrazone Formation | Glyoxylic aldehyde | Phenylhydrazine | Catalytic Buffer (ABC 4) | 7.4 | 0.459 ± 0.005 | [14] |

Note: Reaction rates are highly dependent on the specific reactants, catalyst, and reaction conditions.

Table 2: Hydrolytic Stability of Oxime and Hydrazone Linkages

| Linkage Type | Relative Hydrolysis Rate at pD 7.0 (Oxime = 1) | General Stability Trend | Half-life (t½) at pH 5.0 | Half-life (t½) at pH 7.0 | Reference(s) |

| Oxime | 1 | High stability, especially at neutral and acidic pH. | ~25 days | ~25 days | [7][8] |

| Methylhydrazone | ~600 | Significantly less stable than oximes. | - | - | [2][7] |

| Acetylhydrazone | ~300 | More stable than methylhydrazone, but less than oxime. | ~2 hours | ~2 hours | [7][8] |

| Semicarbazone | ~160 | More stable than methylhydrazone, but less than oxime. | - | - | [2][7] |

Note: The provided half-life values are derived from specific experimental systems and should be considered as comparative indicators of stability. Actual stability will vary depending on the specific molecular context.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in aldehyde-based bioconjugation.

Protocol 1: Generation of Aldehyde-Tagged Proteins in E. coli

This protocol describes the expression and purification of a protein containing a genetically encoded aldehyde tag using the formylglycine-generating enzyme (FGE) system.[15]

Materials:

-

Expression plasmid for the protein of interest containing a C-terminal aldehyde tag (e.g., LCTPSR sequence) and a His-tag.

-

Expression plasmid for FGE (e.g., from Mycobacterium tuberculosis).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-(+)-arabinose.

-

Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, pH 7.0).

-

TALON metal affinity resin.

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole).

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole).

Procedure:

-

Co-transform the E. coli expression strain with the protein expression plasmid and the FGE expression plasmid.

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.3.

-

Induce the expression of FGE by adding L-(+)-arabinose to a final concentration of 0.2%.

-

After 30 minutes, induce the expression of the aldehyde-tagged protein by adding IPTG to a final concentration of 0.1 mM and reduce the temperature to 16°C.

-

Continue to grow the culture for 16 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated TALON metal affinity resin and incubate for 1 hour at 4°C.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and confirm the presence of the aldehyde tag by mass spectrometry.[1][15]

Protocol 2: General Oxime Ligation to an Aldehyde-Tagged Protein

This protocol provides a general procedure for conjugating an aminooxy-functionalized molecule to an aldehyde-tagged protein.[9][10]

Materials:

-

Aldehyde-tagged protein (1-10 µM in reaction buffer).

-

Aminooxy-functionalized molecule (e.g., fluorescent dye, drug-linker).

-

Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer, pH 6.0-7.0.

-

Catalyst (optional but recommended): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO).

-

Purification system (e.g., Size-Exclusion Chromatography (SEC)).

Procedure:

-

Dissolve the aldehyde-tagged protein in the reaction buffer to the desired concentration.

-

Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Add the aminooxy-functionalized molecule to the protein solution to achieve a desired molar excess (e.g., 5- to 20-fold).

-

If using a catalyst, add the aniline or mPDA stock solution to the reaction mixture to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature for 1-17 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purify the resulting bioconjugate using SEC to remove excess reagents.

-

Characterize the final conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Protocol 3: Hydrazone Ligation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC using a pH-sensitive hydrazone linker.[12]

Materials:

-

Antibody with an introduced aldehyde group.

-

Hydrazide-functionalized drug-linker.

-

Conjugation Buffer: e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.

-

Purification system (e.g., Protein A chromatography or SEC).

Procedure:

-

Prepare the aldehyde-containing antibody in the conjugation buffer.

-

Dissolve the hydrazide-functionalized drug-linker in a suitable organic solvent (e.g., DMSO).

-

Add the drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2-24 hours).

-

Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the DAR.

-

Once the desired DAR is achieved, purify the ADC using Protein A chromatography or SEC to remove unreacted drug-linker and other impurities.

-

Characterize the purified ADC for purity, aggregation, and DAR.

Visualizing Aldehyde Bioconjugation

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows in aldehyde-based bioconjugation.

Caption: Mechanism of Oxime Formation.

Caption: Mechanism of Hydrazone Formation.

Caption: General Workflow for ADC Development.

Conclusion

The reactivity of the aldehyde group offers a robust and highly specific platform for bioconjugation. The ability to form stable oxime linkages or pH-sensitive hydrazone bonds provides a versatile toolkit for the design and synthesis of a wide array of bioconjugates. For researchers, scientists, and drug development professionals, a thorough understanding of the underlying chemical principles, reaction kinetics, and experimental protocols is essential for the successful application of aldehyde-based bioconjugation strategies in the development of novel therapeutics and research tools.

References

- 1. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]

- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 15. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Polyethylene Glycol (PEG) Linkers in Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the targeted delivery of potent pharmaceutical agents to specific sites within the body remains a paramount objective. This has led to the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle-based formulations. Central to the design and efficacy of these systems is the linker, a chemical bridge that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as an indispensable tool, offering a unique combination of properties that significantly enhance the performance and safety of drug conjugates.[1][2]

PEG is a water-soluble, non-toxic, and biocompatible polymer that has been extensively utilized in the pharmaceutical industry.[3][4] Its incorporation as a linker in drug delivery systems, a process known as PEGylation, imparts a multitude of benefits. These include improved solubility and stability, reduced immunogenicity, and enhanced pharmacokinetic profiles.[4][5][6] This technical guide provides a comprehensive overview of the role of PEG linkers in drug delivery, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to aid researchers and drug development professionals in the rational design of next-generation therapeutics.

Core Principles of PEGylation in Drug Delivery

The strategic incorporation of PEG linkers into drug conjugates is driven by the polymer's inherent physicochemical properties. The flexible and hydrophilic nature of the repeating ethylene glycol units [(–CH₂–CH₂–O–)n] confers several key advantages to the resulting bioconjugate.[4][7]

-

Enhanced Solubility and Stability: Many potent cytotoxic agents used as payloads in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[4][8] PEGylation effectively masks the hydrophobicity of the payload, creating a "hydrophilic shield" that improves the overall solubility and stability of the conjugate, even at high drug-to-antibody ratios (DARs).[1][8] This "hydration shell" formed by the PEG chain acts as a physical barrier, preventing self-aggregation.[9]

-

Improved Pharmacokinetics: The attachment of PEG chains increases the hydrodynamic radius of the drug conjugate.[1][9] This increased size reduces renal clearance, leading to a prolonged circulation half-life.[1][10] The "stealth" effect of the PEG linker also shields the conjugate from enzymatic degradation and uptake by the reticuloendothelial system (RES), further extending its time in circulation and allowing for greater accumulation in target tissues like tumors.[1][11]

-

Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the drug or carrier molecule, reducing the likelihood of an adverse immune response.[6][12] This is particularly crucial for protein-based therapeutics.

-

Tunable Properties: PEG linkers are available in various lengths and architectures (e.g., linear, branched), allowing for the fine-tuning of the drug conjugate's properties.[13][] The length of the PEG chain can be optimized to balance the trade-off between improved pharmacokinetics and potential steric hindrance that might affect target binding.[1]

Data Presentation: The Quantitative Impact of PEG Linkers

The decision to incorporate a PEG linker and the choice of its specific characteristics are guided by quantitative data from preclinical and clinical studies. The following tables summarize the impact of PEG linker length and architecture on key performance metrics of drug delivery systems.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

| PEG Linker Length/Molecular Weight | ADC Example | Animal Model | Change in Half-Life (t½) | Change in Clearance Rate | Reference(s) |

| No PEG | ZHER2-SMCC-MMAE | Mouse | Baseline (19.6 min) | Baseline | [15] |

| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs | [16] |

| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | [16] |

| mPEG24 | RS7-mPEG24-MMAE | Mouse | Prolonged | Slower | [9][16] |

| 4 kDa | ZHER2-PEG4K-MMAE | Mouse | 2.5-fold increase vs. No PEG (49.2 min) | Not Reported | [15] |

| 10 kDa | ZHER2-PEG10K-MMAE | Mouse | 11.2-fold increase vs. No PEG (219.0 min) | Not Reported | [15] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

| PEG Linker Length/Molecular Weight | ADC Example | Cell Line(s) | IC50 Value | Key Finding | Reference(s) |

| No PEG (SMCC linker) | ZHER2-SMCC-MMAE | NCI-N87, BT-474 | 4.94 nM, 2.48 nM | Highest in vitro potency | [15] |

| 4 kDa | ZHER2-PEG4K-MMAE | NCI-N87, BT-474 | 31.9 nM, 26.2 nM | 6.5-fold reduction in potency vs. No PEG | [15] |

| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87, BT-474 | 111.3 nM, 83.5 nM | 22.5-fold reduction in potency vs. No PEG | [15] |

| PEG2-PEG4 | Trastuzumab-MMAE | Various | Generally lower IC50 (high potency) | Maintains high in vitro potency | [13] |

| PEG8-PEG12 | Trastuzumab-MMAE | Various | Slight increase in IC50 | A good balance of pharmacokinetics and potency | [13] |

Table 3: Impact of PEG Linker Architecture on ADC Pharmacokinetics

| Linker Architecture | ADC Construct | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) | Key Finding | Reference(s) |

| Linear (L-PEG24) | Trastuzumab-DM1 | 8 | 15.3 | Higher clearance compared to branched | [7] |

| Branched (B-PEG24) | Trastuzumab-DM1 | 8 | 6.9 | Branched architecture more effective at reducing clearance for high DAR ADCs | [7] |

Table 4: Enhancement of Drug Solubility with PEGylation

| Drug | Original Water Solubility | PEG Conjugate Details | Solubility of PEG-Drug Conjugate | Fold Increase in Solubility | Reference(s) |

| Silybin | 0.0401 mg/mL | Linear PEG-succinic ester linkage | 52.5 mg/mL (equivalent silybin) | ~1300x | [9] |

| Curcumin | Highly hydrophobic | Covalently linked to 35 kDa PEG | Water-soluble | Not quantified, but significant | [9] |

| Domperidone | Poorly soluble | Solid dispersion with PEG 8000 (1:7 ratio) | - | 10.26x | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of drug conjugates with PEG linkers.

Protocol 1: Site-Specific Antibody PEGylation (Thiol-Maleimide Chemistry)

This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to a cysteine-engineered antibody.

Materials:

-